molecular formula C15H14N2O6 B14772882 Thalidomide-5'-O-C2-OH

Thalidomide-5'-O-C2-OH

Cat. No.: B14772882
M. Wt: 318.28 g/mol
InChI Key: IFKUZQMKWUMLCJ-UHFFFAOYSA-N
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Description

Thalidomide-5’-O-C2-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and anti-emetic for pregnant women but was later withdrawn from the market due to its severe birth defects. Despite its controversial history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and erythema nodosum leprosum .

Chemical Reactions Analysis

Thalidomide-5’-O-C2-OH undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thalidomide-5’-O-C2-OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-5’-O-C2-OH involves its interaction with cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific target proteins, which can modulate various cellular pathways. The compound’s effects are mediated through the modulation of inflammatory cytokines and inhibition of angiogenesis .

Comparison with Similar Compounds

Thalidomide-5’-O-C2-OH is unique compared to other thalidomide derivatives due to its specific functional group modifications. Similar compounds include:

These compounds share a common core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic applications .

Properties

Molecular Formula

C15H14N2O6

Molecular Weight

318.28 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethoxy)isoindole-1,3-dione

InChI

InChI=1S/C15H14N2O6/c18-5-6-23-8-1-2-9-10(7-8)15(22)17(14(9)21)11-3-4-12(19)16-13(11)20/h1-2,7,11,18H,3-6H2,(H,16,19,20)

InChI Key

IFKUZQMKWUMLCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCO

Origin of Product

United States

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